3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine
Description
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a 4-chlorophenylsulfonyl group, an ethoxy group, and a diethylamino group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-4-24(5-2)21-18-13-16(27-6-3)9-12-19(18)23-14-20(21)28(25,26)17-10-7-15(22)8-11-17/h7-14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWISOINUOTDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the 4-Chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a strong base like sodium hydride.
N,N-Diethylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SONH-) enables nucleophilic substitution and hydrolysis under specific conditions.
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Acidic (HSO) or basic | Cleavage to sulfonic acid + amine | |
| Sulfonylation | Pyridine, THF, 0–60°C | Formation of sulfonate esters |
-
Example: In THF with pyridine, 4-chlorobenzenesulfonyl chloride reacts with amines to form sulfonamides . The reverse process (hydrolysis) may regenerate the sulfonic acid under harsh acidic/basic conditions.
Quinoline Core Modifications
The electron-deficient quinoline ring undergoes electrophilic substitution, primarily at the 5- and 8-positions due to directing effects of the sulfonyl and ethoxy groups.
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Nitration | HNO, HSO, 30–60°C | Nitro derivatives at C5 or C8 | |
| Halogenation | Cl/FeCl or Br | Halo-substituted quinoline |
-
Similar systems, such as 5-chloroquinoline, show regioselective nitration at the 3-position under mild conditions .
Ethoxy Group Transformations
The ethoxy substituent (-OCHCH) participates in ether cleavage and nucleophilic substitution.
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Acidic Cleavage | HI, reflux | 6-Hydroxyquinoline derivative | |
| Demethylation | BBr, CHCl, −78°C | Phenolic product |
-
Ethoxy groups in related quinolines are cleaved to hydroxyls under strong acids , suggesting analogous reactivity.
Diethylamine Functionalization
The tertiary amine (-N(CHCH)) undergoes oxidation and alkylation.
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Oxidation | HO, acetic acid | N-Oxide formation | |
| Quaternization | CHI, DMF | Quaternary ammonium salt |
-
Tertiary amines in quinoline systems oxidize to N-oxides under mild conditions, enhancing solubility and bioactivity.
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed couplings for structural diversification.
| Reaction Type | Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, dioxane | Biaryl derivatives | |
| Buchwald–Hartwig | Pd(dba), XPhos | C–N bond formation |
-
A Suzuki reaction with 6-(1,3-thiazol-5-yl)quinazolin-4-amine achieved 98.7% yield under optimized conditions .
Biological Activity and Mechanistic Pathways
The compound’s quinoline core intercalates into DNA, while the sulfonamide group inhibits enzymes like acetylcholinesterase (AChE) .
| Interaction | Biological Target | Proposed Mechanism | Reference |
|---|---|---|---|
| DNA Intercalation | Double-stranded DNA | π-π stacking with base pairs | |
| Enzyme Inhibition | AChE/MAO-B | Competitive binding at active site |
Stability and Degradation
Under UV light or prolonged storage, decomposition pathways include:
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that they can inhibit the growth of various pathogens, making them potential candidates for the development of new antibiotics.
Anticancer Effects:
The compound has been investigated for its anticancer properties. It may act by inhibiting specific kinases or proteases involved in cancer cell signaling pathways, leading to apoptosis (programmed cell death) in malignant cells. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential for further development as an anticancer agent .
Neuroprotective Potential:
Recent studies have explored the neuroprotective effects of quinoline derivatives against neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help increase acetylcholine levels in the brain, thereby improving cognitive function .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in various industrial applications:
Catalysis:
It serves as a catalyst in certain chemical reactions due to its ability to facilitate transformations involving quinoline derivatives.
Material Development:
The unique chemical structure allows it to be incorporated into new materials with desired properties, contributing to advancements in material science.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against multiple strains. |
| Study 2 | Anticancer Properties | Showed selective cytotoxicity towards cancer cell lines with minimal effects on normal cells. |
| Study 3 | Neuroprotective Effects | In vitro studies indicated inhibition of AChE activity, suggesting potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)benzoic acid: A structurally similar compound with a benzoic acid core instead of a quinoline core.
N-(4-chlorophenylsulfonyl)indole: Another similar compound with an indole core.
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N,N-diethylquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H22ClN3O2S
- Molecular Weight: 393.91 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity to target proteins.
Anticancer Activity
Research indicates that derivatives of quinoline, including those with sulfonyl modifications, demonstrate significant anticancer activity. For instance:
- In vitro studies have shown that related compounds inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Sulfonamides are historically known for their antibacterial effects, which may extend to this quinoline derivative:
- In vitro assays have demonstrated that similar compounds exhibit bactericidal activity against Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study on Anticancer Activity:
- Case Study on Antimicrobial Efficacy:
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
